

# BIBF0775: An In-depth Technical Guide to ALK5 Inhibitor Selectivity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BIBF0775**

Cat. No.: **B1666966**

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## Introduction

**BIBF0775** is a potent and selective inhibitor of the Transforming Growth Factor- $\beta$  (TGF- $\beta$ ) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).<sup>[1]</sup> Inhibition of the TGF- $\beta$ /ALK5 signaling pathway is a promising therapeutic strategy for a range of diseases, including fibrosis and cancer. This technical guide provides a comprehensive overview of the selectivity profile of **BIBF0775**, including detailed quantitative data, experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.

## Core Mechanism of Action

**BIBF0775** functions as an ATP-competitive inhibitor of the ALK5 kinase domain. By binding to the ATP-binding pocket of ALK5, it prevents the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3. This blockade of Smad phosphorylation inhibits the transcription of TGF- $\beta$  target genes involved in cellular processes such as proliferation, differentiation, and extracellular matrix production. An X-ray crystal structure of **BIBF0775** (referred to as compound 5 in the primary literature) soaked into the kinase domain of TGF $\beta$ RI has been determined, providing a structural basis for its inhibitory activity.<sup>[1]</sup>

## Quantitative Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. **BIBF0775** has been profiled against a broad panel of kinases to ascertain its specificity for ALK5.

### **Table 1: Inhibitory Potency of BIBF0775 against ALK5**

Target	IC50 (nM)
ALK5 (TGF $\beta$ RI)	34

Data sourced from multiple suppliers and publications.[\[1\]](#)

### **Table 2: Kinase Selectivity Profile of a Close Analog of BI-4659**

While a comprehensive public kinome scan for **BIBF0775** is not readily available, data for a structurally related indolinone compound, a close analog of BI-4659, provides strong evidence for the selectivity of this chemical scaffold. The compound was profiled against a panel of 232 kinases at a concentration of 2  $\mu$ M.

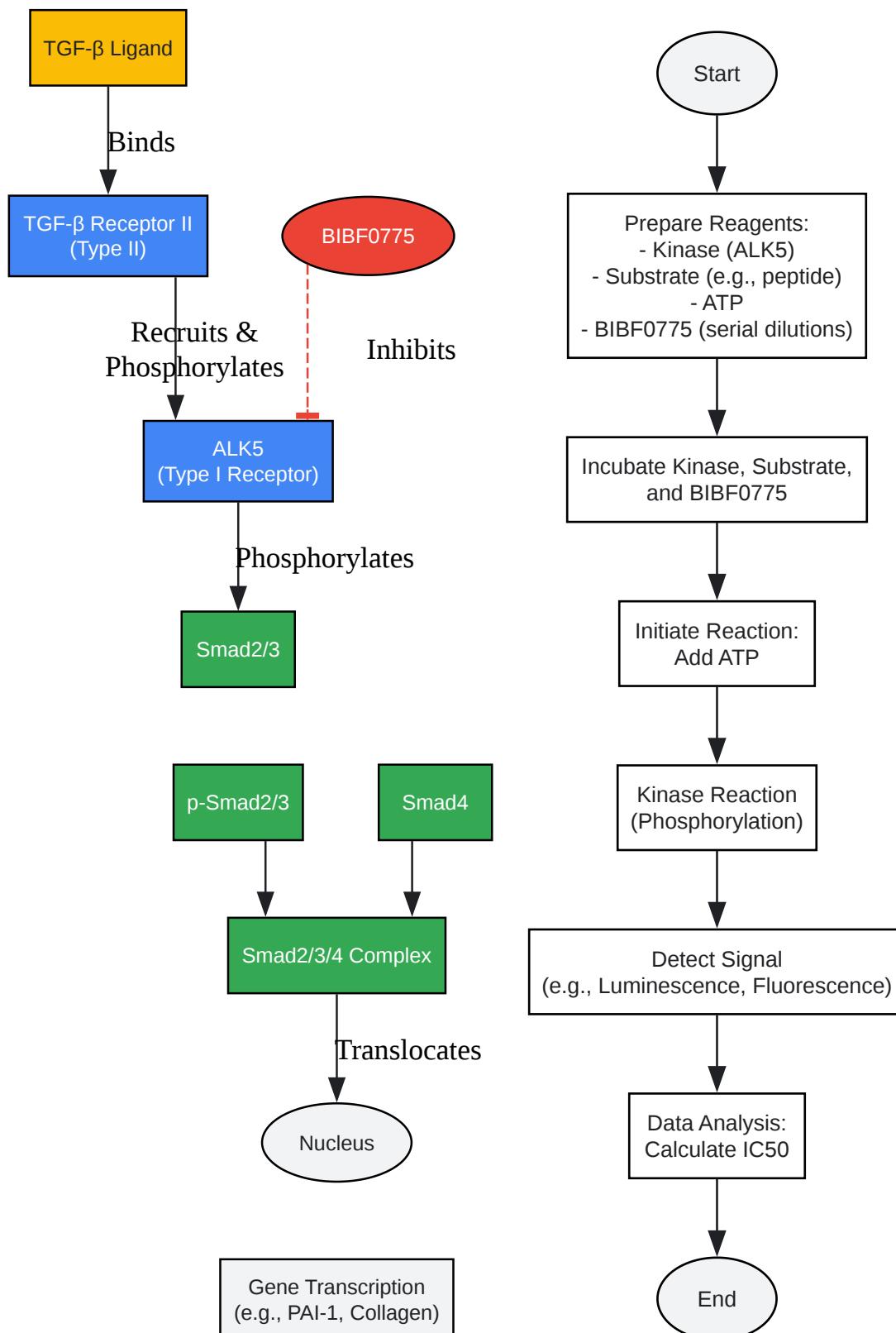
Kinase Panel Size	Concentration ( $\mu$ M)	Number of Kinases with >50% Inhibition
232	2	14

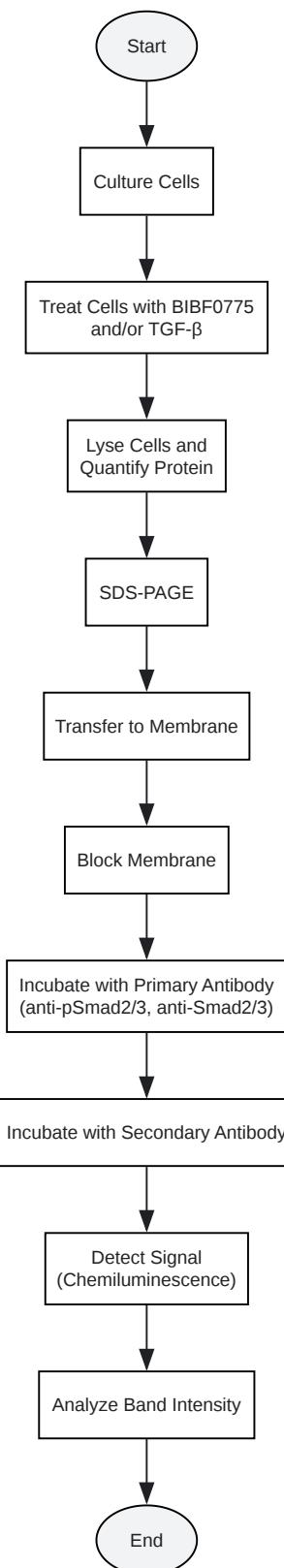
This demonstrates a high degree of selectivity for the indolinone scaffold, with no significant inhibition observed for 218 of the 232 kinases tested. Notably, this class of inhibitors does not target the p38 kinase, a common off-target for many TGF $\beta$ RI inhibitors.[\[1\]](#)

## **Signaling Pathway and Experimental Workflows**

### **TGF- $\beta$ /ALK5 Signaling Pathway**

The diagram below illustrates the canonical TGF- $\beta$  signaling pathway, highlighting the point of inhibition by **BIBF0775**.



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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
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